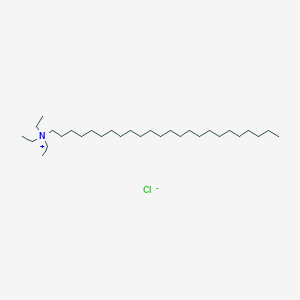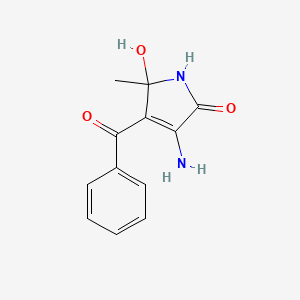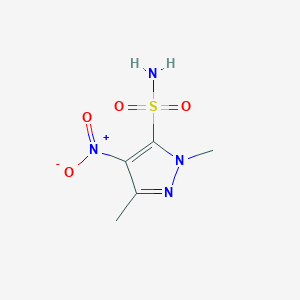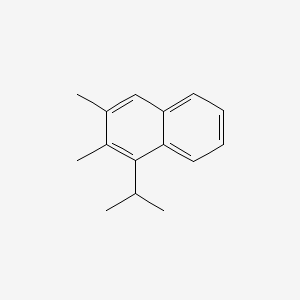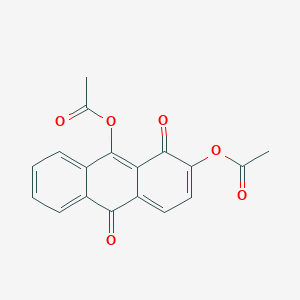
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylpiperidinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where the thiazole intermediate reacts with 1-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole
Uniqueness
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its oxazole and imidazole analogs. The thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88654-43-7 |
|---|---|
Fórmula molecular |
C15H18BrClN2S |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C15H17ClN2S.BrH/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11;/h2-5,10,12H,6-9H2,1H3;1H |
Clave InChI |
LSTIZWFGAUXANY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


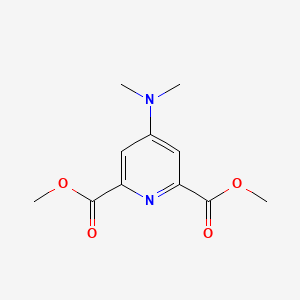
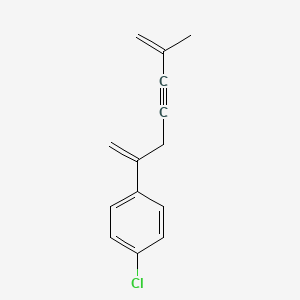
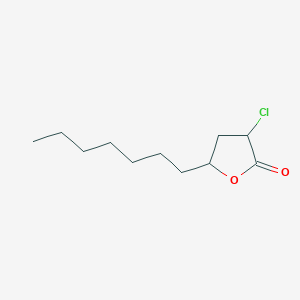

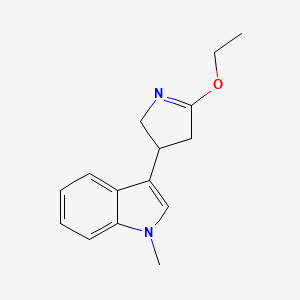

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
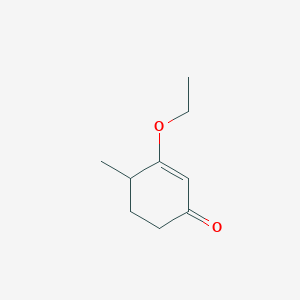
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
